molecular formula C5H7N3O2 B1300222 Methyl 4-amino-1H-pyrazole-3-carboxylate CAS No. 360056-45-7

Methyl 4-amino-1H-pyrazole-3-carboxylate

Cat. No. B1300222
CAS RN: 360056-45-7
M. Wt: 141.13 g/mol
InChI Key: UYWFTIKDUFKYJS-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1H-pyrazole-3-carboxylate” is a chemical compound used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “Methyl 4-amino-1H-pyrazole-3-carboxylate” involves several steps. For instance, one method involves the use of hydrogen in methanol, which results in a yield of 96% . Another method involves the use of dialkyl azodicarboxylates with substituted propargylamines, providing functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-1H-pyrazole-3-carboxylate” is represented by the InChI code 1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) .


Chemical Reactions Analysis

“Methyl 4-amino-1H-pyrazole-3-carboxylate” can undergo various chemical reactions. For example, it can participate in a silver-mediated [3 + 2] cycloaddition reaction with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles .


Physical And Chemical Properties Analysis

“Methyl 4-amino-1H-pyrazole-3-carboxylate” is a solid substance that should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . Its molecular weight is 141.13 .

Scientific Research Applications

Organic Synthesis

“Methyl 4-amino-1H-pyrazole-3-carboxylate” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceuticals

This compound is used as an intermediate in the pharmaceutical industry . It’s involved in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the field of agrochemicals, “Methyl 4-amino-1H-pyrazole-3-carboxylate” is used as a key intermediate . It helps in the production of various agrochemicals that protect crops and enhance their productivity.

Dyestuff

“Methyl 4-amino-1H-pyrazole-3-carboxylate” also finds its application in the dyestuff industry . It’s used in the synthesis of various dyes, contributing to the color and aesthetics of numerous products.

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “Methyl 4-amino-1H-pyrazole-3-carboxylate”, have been studied for their biomedical applications . They have shown potential in various biomedical fields due to their close similarity with the purine bases adenine and guanine .

Kinase Inhibitors

“Methyl 4-amino-1H-pyrazole-3-carboxylate” has potential applications in the development of kinase inhibitors . Kinase inhibitors are significant in the treatment of various tumors, such as leukemia, melanoma, or breast cancer .

Safety and Hazards

“Methyl 4-amino-1H-pyrazole-3-carboxylate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

This compound belongs to the pyrazole class of compounds, which are known to interact with a variety of biological targets

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The specific interactions of Methyl 4-amino-1H-pyrazole-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The specific pathways affected by Methyl 4-amino-1H-pyrazole-3-carboxylate and their downstream effects require further investigation.

properties

IUPAC Name

methyl 4-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWFTIKDUFKYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

360056-45-7
Record name Methyl 4-amino-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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